molecular formula C17H22N6O2 B12494673 2-(azepan-1-yl)-N-benzyl-5-nitropyrimidine-4,6-diamine

2-(azepan-1-yl)-N-benzyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B12494673
M. Wt: 342.4 g/mol
InChI Key: SNIWPQGXICOOQS-UHFFFAOYSA-N
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Description

2-(AZEPAN-1-YL)-N4-BENZYL-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a pyrimidine core substituted with an azepane ring, a benzyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(AZEPAN-1-YL)-N4-BENZYL-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the azepane ring and the benzyl group through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(AZEPAN-1-YL)-N4-BENZYL-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(AZEPAN-1-YL)-N4-BENZYL-5-NITROPYRIMIDINE-4,6-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(AZEPAN-1-YL)-N4-BENZYL-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-(AZEPAN-1-YL)-2-PHENYLETHYLAMINE: Similar structure with an azepane ring and phenyl group.

    5-(AZEPAN-1-YL)PENTAN-1-AMINE: Contains an azepane ring and a pentyl chain.

    6-AZEPAN-1-YLPYRIDIN-3-AMINE: Features an azepane ring and a pyridine ring.

Uniqueness

2-(AZEPAN-1-YL)-N4-BENZYL-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its combination of a pyrimidine core with an azepane ring, benzyl group, and nitro group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-(azepan-1-yl)-4-N-benzyl-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C17H22N6O2/c18-15-14(23(24)25)16(19-12-13-8-4-3-5-9-13)21-17(20-15)22-10-6-1-2-7-11-22/h3-5,8-9H,1-2,6-7,10-12H2,(H3,18,19,20,21)

InChI Key

SNIWPQGXICOOQS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

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